N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide
Description
N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide is a synthetic compound characterized by a cyclopropyl group attached to a pyrazole ring
Properties
IUPAC Name |
N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-8(5-11-13(7)2)9(15)12-10(6-14)3-4-10/h5,14H,3-4,6H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZGEJMBSBUBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide typically involves the cyclopropanation of suitable precursors followed by functionalization of the pyrazole ring. One common method includes the reaction of cyclopropylcarbinol with 1,5-dimethylpyrazole-4-carboxylic acid under specific conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclopropanation and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions: N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrazole ring or the cyclopropyl group.
Substitution: Functional groups on the pyrazole ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield cyclopropylcarboxylic acid derivatives.
Scientific Research Applications
N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. The cyclopropyl group and pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropylpyrazole derivatives: Compounds with similar cyclopropyl and pyrazole structures.
Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to various rings.
Uniqueness: N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
